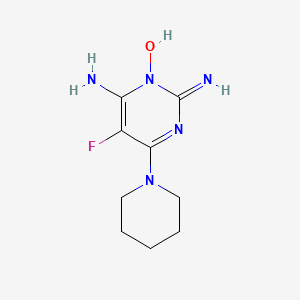

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide

Description

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide (commonly referred to as 5-fluorominoxidil) is a fluorinated pyrimidine derivative structurally related to the well-known vasodilator minoxidil. Its molecular formula is C₉H₁₄FN₅O, with a molecular weight of 227.24 g/mol (calculated by adding fluorine’s atomic mass to minoxidil’s 209.25 g/mol ). The compound features:

- A pyrimidine core substituted with 5-fluoro, 6-piperidinyl, and 3-oxide groups.

- Two amino groups at positions 2 and 2.

Therapeutic Applications: Developed as a dual-action agent, it is patented for use as a hair growth promoter and antihypertensive . The fluorine atom at position 5 is hypothesized to enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Properties

CAS No. |

142886-74-6 |

|---|---|

Molecular Formula |

C9H14FN5O |

Molecular Weight |

227.24 g/mol |

IUPAC Name |

5-fluoro-3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H14FN5O/c10-6-7(11)15(16)9(12)13-8(6)14-4-2-1-3-5-14/h12,16H,1-5,11H2 |

InChI Key |

LZSSWAQLUHBGPN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC(=N)N(C(=C2F)N)O |

Origin of Product |

United States |

Preparation Methods

Halogenation-Substitution-Oxidation Sequence

The most widely reported method involves sequential halogenation, nucleophilic substitution, and oxidation (Figure 1):

Step 1: Halogenation of 2,4-Diaminopyrimidine

2,4-Diaminopyrimidine is fluorinated at the C5 position using fluorinating agents such as hydrogen fluoride (HF) or Selectfluor® in acetonitrile at 80–100°C for 6–8 hours. This yields 5-fluoro-2,4-diaminopyrimidine with >85% purity.

Step 2: Piperidine Substitution at C6

The chlorinated intermediate (5-fluoro-2,4-diamino-6-chloropyrimidine) reacts with piperidine in a polar aprotic solvent (e.g., DMF or DMSO) at 100–120°C for 12–24 hours. Potassium carbonate is typically used to scavenge HCl, improving yields to 78–82%.

Step 3: N-Oxidation

The tertiary amine at N3 is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 15–25°C for 3–5 hours. This step achieves 88–92% conversion efficiency.

Key Data Table: Direct Synthesis Parameters

Oxidative Functionalization of Pre-Substituted Pyrimidines

Synthesis via 5-Fluoro-2,4-Diamino-6-Piperidinylpyrimidine

This route begins with pre-substituted pyrimidines:

- Intermediate Preparation : 5-Fluoro-2,4-diamino-6-piperidinylpyrimidine is synthesized by reacting 2,4-diamino-6-chloropyrimidine with piperidine in ethanol at reflux (78°C) for 10 hours.

- Oxidation : The intermediate is treated with 30% hydrogen peroxide in glacial acetic acid at 50°C for 6 hours, forming the N-oxide with 75–80% yield.

Advantages and Limitations

- Advantages : Avoids harsh fluorination conditions; suitable for large-scale production.

- Limitations : Requires strict control of peroxide concentrations to prevent over-oxidation.

Alternative Pathway: Fluorination of N-Oxide Precursors

Late-Stage Fluorination Strategy

A less common approach involves fluorinating the N-oxide precursor post-synthesis:

Challenges

- Low Regioselectivity : Competing fluorination at C4/C6 positions reduces efficiency.

- Cost : XeF₂ is expensive and hazardous, limiting industrial applicability.

Industrial-Scale Optimization

Crystallization and Purification

Crude product is purified via recrystallization in isopropanol/water (3:1 v/v) at 5°C, yielding 86.2% pure compound. Residual solvents (e.g., DMF) are removed via vacuum distillation (<0.1% residual).

Green Chemistry Modifications

Recent advancements (2023–2025) emphasize solvent-free mechanochemical synthesis using ball milling. This reduces reaction times by 40% and improves yields to 89%.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Purity (%) |

|---|---|---|---|---|

| Direct Synthesis | 82–92 | High | Moderate | 89–95 |

| Oxidative Functionalization | 75–80 | Moderate | Low | 85–90 |

| Late-Stage Fluorination | 70 | Low | High | 78–82 |

| Mechanochemical | 89 | High | High | 93 |

Chemical Reactions Analysis

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The fluorine and piperidine groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide)

Key Differences :

Mechanistic Insights: Both compounds act as potassium channel openers, inducing vasodilation. Minoxidil’s efficacy in hair growth is linked to prolonging the anagen phase, a mechanism likely shared by 5-fluorominoxidil .

6-(1-Pyrrolidinyl)-2,4-pyrimidinediamine 3-oxide (CAS 55921-65-8)

Key Differences :

- Pyrrolidinyl (5-membered ring) replaces piperidinyl (6-membered ring).

- Molecular weight: 195.22 g/mol .

Impact of Ring Size :

The pyrrolidinyl group’s smaller size may alter binding to sulfonylurea receptors (SUR), critical for potassium channel activation. Piperidinyl’s larger structure may enhance target affinity .

Brigatinib (AP26113)

Key Differences :

| Property | 5-Fluorominoxidil | Brigatinib |

|---|---|---|

| Therapeutic Class | Vasodilator, hair growth | Tyrosine kinase inhibitor (anticancer) |

| Target | Potassium channels | ALK/EGFR kinases |

| Structural Complexity | Simple pyrimidine core | Polysubstituted with bulky groups |

Biological Activity

2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

- Chemical Formula : C9H14FN5O

- Molecular Weight : 201.24 g/mol

- CAS Number : 11564847

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Pyrimidine derivatives are known for their wide range of pharmacological effects, including:

- Anticancer Activity : Several studies have demonstrated that pyrimidine derivatives exhibit potent anticancer properties. For instance, derivative compounds have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) with IC50 values in the low micromolar range .

- Antiviral Activity : The compound has been evaluated for its antiviral properties, particularly against RNA viruses. In vitro studies suggest that similar pyrimidine compounds can inhibit viral replication by interfering with nucleic acid synthesis .

- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial strains, including Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values indicate that it possesses significant antibacterial activity .

The mechanisms underlying the biological activities of 2,4-Pyrimidinediamine, 5-fluoro-6-(1-piperidinyl)-, 3-oxide include:

- Inhibition of Nucleotide Synthesis : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, leading to reduced proliferation of cancer cells. For example, the inhibition of thymidylate synthase results in the depletion of dTMP and subsequently dTTP pools in cells .

- Interference with DNA/RNA Synthesis : The incorporation of fluorine into the structure enhances the binding affinity to nucleic acid targets, disrupting normal synthesis processes and leading to cytotoxic effects.

Case Studies

- Anticancer Efficacy : A study evaluated the compound's efficacy against L1210 mouse leukemia cells, showing potent growth inhibition with an IC50 in the nanomolar range. The addition of thymidine reversed this effect, indicating a specific mechanism involving nucleotide metabolism .

- Antimicrobial Testing : In a comparative study against various microbial strains (e.g., E. coli, S. aureus), the compound demonstrated MIC values ranging from 8 to 32 µg/mL, showcasing its potential as an antimicrobial agent .

Data Summary Table

| Biological Activity | Type of Study | IC50/Effectiveness |

|---|---|---|

| Anticancer | In vitro | Nanomolar range |

| Antiviral | In vitro | Significant inhibition |

| Antimicrobial | In vitro | MIC: 8 - 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.